
sBADA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
sBADA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:
Fluorination: The addition of fluorine atoms to enhance fluorescent properties.
Amino Acid Modification: The incorporation of D-alanine to facilitate bacterial labeling
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
化学反应分析
Types of Reactions
sBADA undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfonate derivatives.
Reduction: Reaction with reducing agents to modify the fluorescent properties.
Substitution: Replacement of functional groups to alter chemical behavior
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various sulfonated and fluorinated derivatives of this compound, each with unique fluorescent properties .
科学研究应用
sBADA has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Labels peptidoglycans in bacterial cell walls, aiding in the study of bacterial growth and morphology.
Medicine: Potential use in diagnostic imaging and tracking bacterial infections.
Industry: Employed in the development of fluorescent dyes and probes for various industrial applications
作用机制
sBADA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL moiety provides fluorescent properties, allowing for visualization under specific wavelengths (excitation at 490 nm and emission at 510 nm). The molecular targets include bacterial cell wall components, and the pathways involved are related to bacterial cell wall synthesis and maintenance .
相似化合物的比较
Similar Compounds
BODIPY-FL 3-amino-D-alanine: The non-sulfonated form of sBADA.
Fluorescein: Another fluorescent dye used for similar applications.
Rhodamine: A fluorescent dye with different spectral properties
Uniqueness
This compound is unique due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for labeling peptidoglycans in live bacteria and provides enhanced fluorescent properties .
属性
分子式 |
C17H21BF2N4O6S |
|---|---|
分子量 |
458.2 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[3-(2,2-difluoro-10,12-dimethyl-5-sulfo-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C17H21BF2N4O6S/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30)/t12-/m1/s1 |
InChI 键 |
OLMGTLBVHKBMSH-GFCCVEGCSA-N |
手性 SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F |
规范 SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NCC(C(=O)O)N)C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


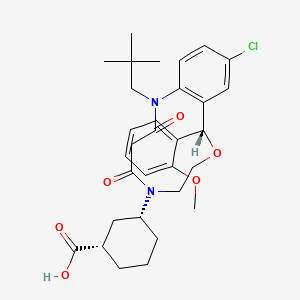
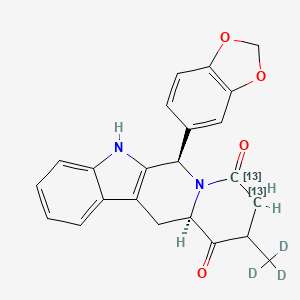
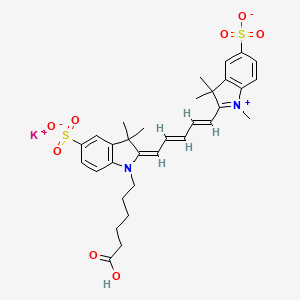
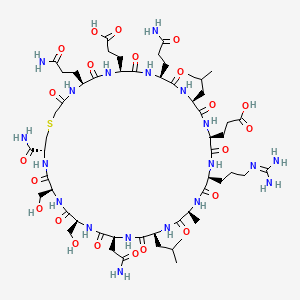
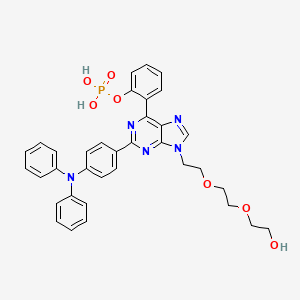
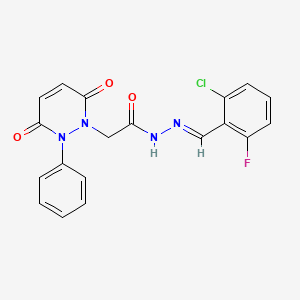
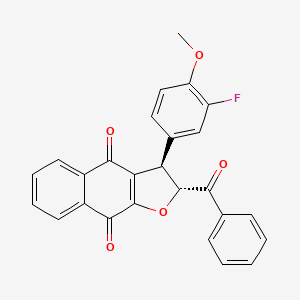
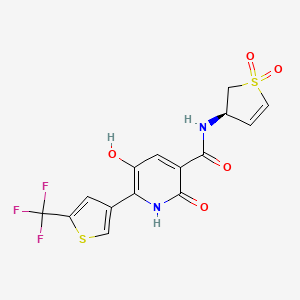
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
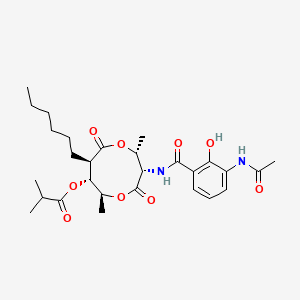
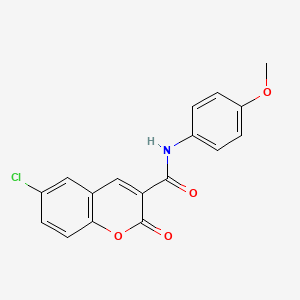
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
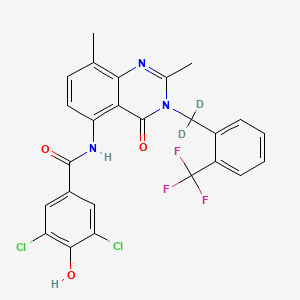
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
